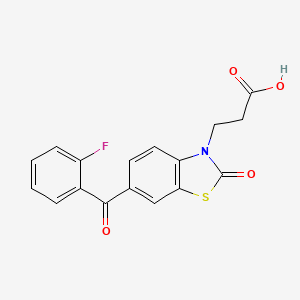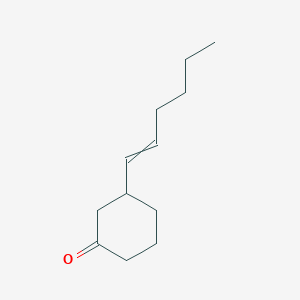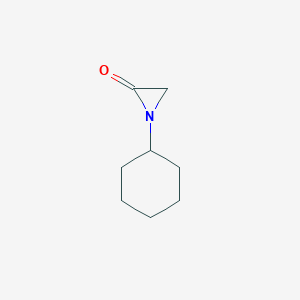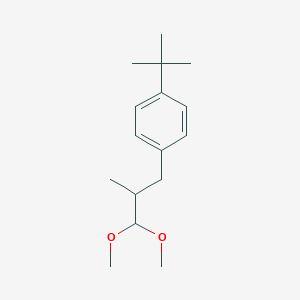
Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring with specific substituents that influence its chemical properties and potential applications. Understanding the structure and reactivity of such compounds is crucial for their utilization in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction may proceed as follows:
Friedel-Crafts Alkylation: Benzene reacts with 1-(3,3-dimethoxy-2-methylpropyl) chloride and 4-(1,1-dimethylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
Scientific Research Applications
Chemistry
The compound is used as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, the compound may be utilized in the manufacture of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific substituents on the benzene ring can influence binding affinity and selectivity, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(3,3-dimethoxypropyl)-4-(1,1-dimethylethyl)-
- Benzene, 1-(2-methylpropyl)-4-(1,1-dimethylethyl)-
- Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-methyl-
Uniqueness
The unique combination of substituents in Benzene, 1-(3,3-dimethoxy-2-methylpropyl)-4-(1,1-dimethylethyl)- imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
Properties
CAS No. |
221392-07-0 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-tert-butyl-4-(3,3-dimethoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C16H26O2/c1-12(15(17-5)18-6)11-13-7-9-14(10-8-13)16(2,3)4/h7-10,12,15H,11H2,1-6H3 |
InChI Key |
BRDUHORGKGLHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
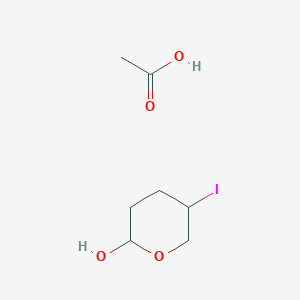

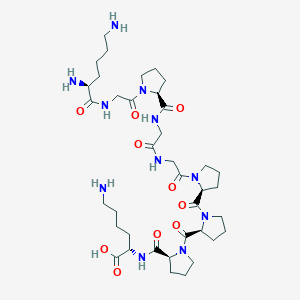
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)

![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
